molecular formula C18H15N3O2S2 B270589 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone

3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone

Cat. No. B270589
M. Wt: 369.5 g/mol
InChI Key: JSHNLEMINIVWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone have been extensively studied. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to lower blood glucose levels in diabetic rats. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to obtain higher yields of the desired product. Another area of research could involve investigating the mechanism of action of this compound to gain a better understanding of its effects on disease progression. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and efficacy for use in drug development.

Synthesis Methods

The synthesis of 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone has been achieved using different methods, including the reaction of 2-[(2-furyl)thio]acetic acid with ethyl 2-aminobenzoate, followed by cyclization and oxidation. Another method involves the reaction of 2-[(2-furyl)thio]acetic acid with 2-aminobenzonitrile, followed by cyclization and reduction. These methods have been optimized to obtain high yields of the desired product.

Scientific Research Applications

The potential applications of 3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone in scientific research are vast. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for anticancer therapy. Additionally, it has been shown to lower blood glucose levels in diabetic rats, indicating its potential in the treatment of diabetes. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

3-ethyl-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C18H15N3O2S2/c1-2-21-17(22)13-6-3-4-7-14(13)20-18(21)25-11-12-10-24-16(19-12)15-8-5-9-23-15/h3-10H,2,11H2,1H3

InChI Key

JSHNLEMINIVWKX-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4=CC=CO4

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4=CC=CO4

Origin of Product

United States

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